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Abstract

Ethoxycyclopentane (C7H140) is a cyclic ether with potential applications in various chemical
syntheses and as a solvent. A thorough understanding of its thermochemical properties is
crucial for process design, safety analysis, and computational modeling. This guide provides a
summary of the available physical data for ethoxycyclopentane and outlines the standard
methodologies for determining key thermochemical parameters such as enthalpy of formation,
heat capacity, and entropy. Due to a lack of direct experimental thermochemical data in the
published literature, this document also presents data for analogous compounds to provide a
comparative context and details the computational chemistry approaches widely used for
accurate prediction of these properties.

Physicochemical Properties of Ethoxycyclopentane

While extensive experimental thermochemical data for ethoxycyclopentane is not readily
available, its basic physical properties have been characterized. These are summarized in the
table below.
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Property Value Source
Molecular Formula C7H140 [1112]
Molecular Weight 114.19 g/mol [1][2]
Boiling Point 128.9 °C at 760 mmHg [2]
Density 0.86 g/cm?3 [2]
Flash Point 21.5°C [2]
Vapor Pressure 12.7 mmHg at 25 °C [2]
Refractive Index 1.428 [2]
LogP 1.96550 [2]

CAS Number 26306-40-1 [11[2]

Thermochemical Data: A Comparative Analysis

Direct experimental values for the standard enthalpy of formation (AfH°), standard molar
entropy (S°), and heat capacity (Cp) of ethoxycyclopentane are not found in readily
accessible literature. However, data for structurally similar compounds, such as
methoxycyclopentane and ethylcyclopentane, can serve as a useful reference. It is important
to note that the presence of the ether oxygen atom in ethoxycyclopentane will influence its
thermochemical properties compared to its alkane analogue, ethylcyclopentane.

AfH°gas S°gas Cp.,gas
Compound Formula
(kJ/mol) (J/mol-K) (J/mol-K)
Ethoxycyclopent ) ) )
C7H140 Not Available Not Available Not Available
ane
Methoxycyclopen 134.72 (at
C6H120 -208.8+1.1 348.36 + 2.09
tane 298.15 K)
Ethylcyclopentan 148.45 (at
C7H14 -139.7+1.0 382.25+0.42
e 298.15 K)
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Data for Methoxycyclopentane and Ethylcyclopentane are sourced from computational
studies and experimental data available in public databases and are provided for comparative
purposes.

Methodologies for Thermochemical Data
Determination

The determination of thermochemical properties of organic compounds like
ethoxycyclopentane can be approached through both experimental and computational
methods.

Experimental Protocols

Calorimetry: The standard enthalpy of formation is often determined experimentally via
combustion calorimetry.

e Principle: The compound is burned in an excess of oxygen in a sealed container (a "bomb")
submerged in a known quantity of water. The heat released by the combustion reaction is
absorbed by the water and the bomb, and the resulting temperature change is measured.

e Procedure:

o

A precisely weighed sample of the substance is placed in the bomb calorimeter.
o The bomb is sealed and pressurized with pure oxygen.
o The bomb is placed in a known mass of water, and the initial temperature is recorded.

o The sample is ignited, and the temperature is monitored until it reaches a maximum and
then begins to cool.

o The heat of combustion is calculated from the temperature change and the heat capacity
of the calorimeter system.

o The standard enthalpy of formation is then derived from the heat of combustion using
Hess's Law.
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Heat Capacity Measurement: The heat capacity can be measured using techniques such as:

 Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat
required to increase the temperature of a sample and a reference.

» Adiabatic Calorimetry: Involves heating the sample in a controlled manner and measuring
the temperature rise for a known heat input, while minimizing heat loss to the surroundings.

Computational Protocols

In the absence of experimental data, computational chemistry provides reliable estimates of
thermochemical properties. High-accuracy composite methods are commonly employed.

» Principle: These methods combine the results of several high-level ab initio calculations with
different basis sets to extrapolate to a highly accurate energy, from which thermochemical

data can be derived.
e Common Methods:

o Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established composite methods
that provide "chemical accuracy" (typically within +1 kcal/mol) for enthalpies of formation.

o Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods
extrapolate to the complete basis set limit to achieve high accuracy.[2]

o Density Functional Theory (DFT): While generally less accurate than composite methods
for thermochemistry, certain functionals (e.g., B3LYP, M06-2X) combined with large basis
sets can provide good estimates at a lower computational cost.

The general workflow for these computational studies is depicted in the diagram below.
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Computational Thermochemistry Workflow

This workflow begins with optimizing the molecular geometry and performing a frequency
calculation to confirm a true minimum on the potential energy surface and to obtain vibrational
frequencies.[3] These frequencies are used to calculate the zero-point vibrational energy and
thermal corrections to the enthalpy and entropy.[3] A series of high-level single-point energy
calculations are then performed and extrapolated to the complete basis set limit to obtain a
very accurate electronic energy.[3] Finally, the enthalpy of formation is calculated by combining
the electronic energy with the thermal corrections and the experimental enthalpies of formation
of the constituent atoms.

Conclusion

While direct experimental thermochemical data for ethoxycyclopentane remains elusive, this
guide provides its fundamental physicochemical properties. For the determination of critical
thermochemical parameters such as enthalpy of formation, heat capacity, and entropy,
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established experimental (calorimetry) and computational (composite ab initio methods)
protocols are available and have been detailed. The provided comparative data for analogous
compounds and the outlined computational workflow offer a robust framework for researchers
and professionals to estimate and utilize the thermochemical properties of
ethoxycyclopentane in their work. Future experimental studies are encouraged to provide
definitive values for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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